molecular formula C21H18N2O4 B3003231 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid CAS No. 2287279-32-5

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid

Cat. No.: B3003231
CAS No.: 2287279-32-5
M. Wt: 362.385
InChI Key: XBIODJFBUDBTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction conditions often include an organic solvent like dimethylformamide (DMF) and are carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides with Fmoc-protected amino acids. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically peptides with the desired sequence and structure. The deprotection step yields the free amino group, which can then participate in further coupling reactions to extend the peptide chain .

Scientific Research Applications

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and the development of peptide-based therapeutics.

    Medicine: For the synthesis of peptide drugs and diagnostic agents.

    Industry: In the production of peptide-based materials and bioconjugates

Mechanism of Action

The primary mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. It is removed under mild basic conditions, allowing the amino group to participate in peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid is unique due to its specific structure, which includes a pyrrole ring. This structure imparts distinct chemical properties, making it suitable for the synthesis of peptides with unique sequences and functionalities .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-23-10-17(20(24)25)19(11-23)22-21(26)27-12-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-11,18H,12H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIODJFBUDBTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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